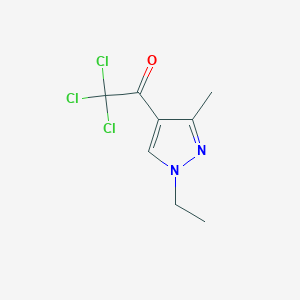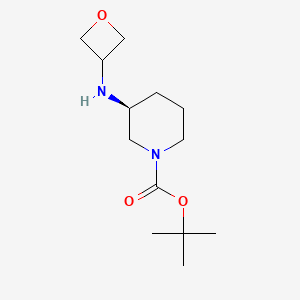
2,2,2-Trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone, also known as TEMPE, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of approximately 110°C. This compound has a wide range of uses in the laboratory due to its unique chemical properties. TEMPE has been used in a variety of experiments, including synthesis, molecular biology, and chemical engineering.
Scientific Research Applications
Synthesis of Enantiomers and Derivatives
- A study by Demir et al. (2001) explored the asymmetric synthesis of enantiomers using similar compounds, demonstrating the potential of 2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone in creating chiral building blocks for further chemical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Antimicrobial Activity
- Research by Holla et al. (2005) on substituted 1,2,3-triazoles, synthesized from similar compounds, highlights the antimicrobial applications of these chemicals (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Bioactive Compound Studies
- A study by Iwashita et al. (2008) on the Heck reactions of similar compounds underlines their significance in producing bioactive compounds with potential applications in cancer treatment (Iwashita, Williams, Hutchinson, & Stevens, 2008).
Corrosion Inhibition
- Jawad et al. (2020) studied the use of triazole derivatives, like those formed from 2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone, as corrosion inhibitors for steel, demonstrating the compound's relevance in industrial applications (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Cognitive Function Improvement
- Zhang Hong-ying (2012) conducted a study on the effects of certain ether derivatives, related to the compound , on improving cognitive function in mice, indicating its potential application in neuroscience (Zhang Hong-ying, 2012).
Green Synthesis Applications
- Nandhikumar and Subramani (2018) discussed the green synthesis of 1,8-naphthyridines, using similar fluorinated compounds, which could suggest environmentally friendly synthesis applications for the compound under discussion (Nandhikumar & Subramani, 2018).
properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCXTMVACBQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)





![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)



![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)

